Ribavirin monophosphate

Description

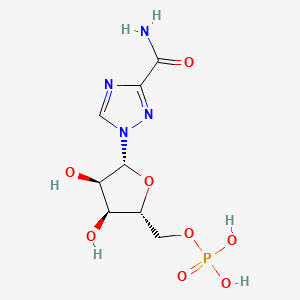

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWIOXKHTFOULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866026 | |

| Record name | 1-(5-O-Phosphonopentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-28-8 | |

| Record name | ICN 3847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Ribavirin Monophosphate Biosynthesis and Intracellular Metabolism

Enzymatic Pathways Governing Ribavirin (B1680618) Phosphorylation to Ribavirin Monophosphate

The conversion of ribavirin to this compound is a crucial activation step mediated by host cell kinases. While historically attributed primarily to a single enzyme, research has revealed a more complex interplay of enzymatic activities.

Role of Adenosine (B11128) Kinase (ADK) in Initial Phosphorylation

Adenosine kinase (ADK), a ubiquitous enzyme responsible for the phosphorylation of adenosine, has long been implicated in the initial phosphorylation of ribavirin. nih.govnih.gov Studies have confirmed that ADK can catalyze the 5'-monophosphorylation of ribavirin in vitro. nih.gov However, the kinetic parameters of this reaction suggest that ribavirin is a relatively poor substrate for ADK. The catalytic efficiency of ADK for ribavirin is significantly lower—approximately 1,200-fold less—than for its natural substrate, adenosine. nih.govnih.gov This observation has led to the investigation of other enzymes that may contribute to RMP formation in vivo. nih.gov

Contribution of Cytosolic 5′-Nucleotidase NT5C2 in RMP Formation

Contrary to the long-held belief that ADK is exclusively responsible for ribavirin's initial phosphorylation, cytosolic 5′-nucleotidase II (NT5C2) has been identified as a significant contributor to the formation of this compound. nih.govnih.gov NT5C2, an enzyme involved in purine (B94841) metabolism, can catalyze the phosphorylation of ribavirin, and this reaction is notably stimulated by physiological concentrations of ATP or 2,3-bisphosphoglycerate. nih.govnih.gov This finding suggests that NT5C2 may play a crucial role in ribavirin phosphorylation, particularly in erythrocytes where 2,3-bisphosphoglycerate is abundant. nih.govnih.gov The phosphorylation of ribavirin to RMP by NT5C2 is considered a key rate-limiting step in the intracellular metabolism of ribavirin. clinpgx.org

Kinetic Parameters of Ribavirin Monophosphorylation

The kinetic parameters for the monophosphorylation of ribavirin by both ADK and NT5C2 have been determined, highlighting the differences in their efficiency. For adenosine kinase, the apparent Michaelis constant (Km) for ribavirin is 540 µM, with a catalytic rate (kcat) of 1.8 min-1. nih.govnih.gov In contrast, cytosolic 5'-nucleotidase II exhibits a much lower apparent Km for ribavirin at 88 µM and a higher kcat of 4.0 min-1 in the presence of ATP and 2,3-bisphosphoglycerate in phosphate-buffered saline. nih.govnih.gov These kinetic data underscore the significant contribution of NT5C2 to the formation of RMP.

| Enzyme | Apparent Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1·µM-1) |

|---|---|---|---|

| Adenosine Kinase (ADK) | 540 | 1.8 | 0.0033 |

| Cytosolic 5'-Nucleotidase II (NT5C2) | 88 | 4.0 | 0.045 |

Subsequent Intracellular Phosphorylation to Ribavirin Diphosphate (B83284) (RDP) and Ribavirin Triphosphate (RTP)

Following its formation, this compound undergoes further phosphorylation to its di- and triphosphorylated forms. Cellular kinases convert RMP into ribavirin diphosphate (RDP) and subsequently into ribavirin triphosphate (RTP). nih.govresearchgate.net While the specific enzyme responsible for the phosphorylation of RMP to RDP has not been definitively identified, cytosolic guanylate kinase 1 (GUK1) is considered a probable candidate. clinpgx.org The final phosphorylation step, from RDP to RTP, is carried out by nucleoside diphosphate kinases A and B (NME1 and NME2). clinpgx.org The triphosphate form, RTP, is the predominant intracellular metabolite in most cell types. nih.gov

Dephosphorylation Pathways of Ribavirin Triphosphate Back to this compound

Intracellular concentrations of ribavirin phosphates are regulated not only by anabolic pathways but also by catabolic dephosphorylation processes.

Enzymatic Role of Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase)

Inosine triphosphate pyrophosphatase (ITPase) is a key enzyme in the dephosphorylation of ribavirin triphosphate. tandfonline.comresearchgate.net ITPase catalyzes the hydrolysis of RTP back to this compound. researchgate.netnih.gov In vitro studies have shown that ITPase dephosphorylates RTP to a similar extent as its natural substrate, inosine triphosphate (ITP). nih.govasm.org This enzymatic activity is significant as it influences the intracellular balance of ribavirin metabolites. Reduced ITPase activity, due to genetic variations in the ITPA gene, can lead to higher intracellular levels of RTP. researchgate.netnih.gov

Intracellular Kinetics and Accumulation Dynamics of this compound and its Phosphorylated Forms

Following cellular uptake, the prodrug ribavirin undergoes a crucial metabolic activation process, being sequentially phosphorylated by host cell enzymes. This process begins with the conversion of ribavirin to this compound (RMP), a reaction catalyzed by adenosine kinase or 5'-nucleotidase. asm.org Subsequently, other cellular kinases further phosphorylate RMP to its diphosphate (RDP) and triphosphate (RTP) forms. asm.org It is these phosphorylated anabolites, particularly RMP and RTP, that are largely responsible for the pharmacological activity of the drug. nih.govtandfonline.com

The intracellular kinetics of these phosphorylated forms are characterized by significant accumulation and a long half-life. Once phosphorylated, these negatively charged molecules are effectively trapped within the cell, unable to easily diffuse back across the cell membrane. nih.govnih.gov This entrapment leads to a substantial accumulation of ribavirin anabolites, with intracellular concentrations far exceeding those in the plasma. tandfonline.com

The dynamics of accumulation differ notably between cell types, particularly between nucleated cells like peripheral blood mononuclear cells (PBMCs) and non-nucleated cells such as red blood cells (RBCs). RBCs lack the necessary phosphatases, like 5'-nucleotidase and alkaline phosphatase, to dephosphorylate RMP back to ribavirin. asm.org This enzymatic deficiency results in an irreversible entrapment and pronounced accumulation of ribavirin phosphates within erythrocytes. mdpi.com

Pharmacokinetic modeling has provided insights into the specific concentrations and half-lives of these intracellular metabolites. In one study involving patients with chronic hepatitis C virus infection, the terminal half-life for both ribavirin in plasma and its phosphorylated forms in cells was approximately 224 hours. asm.org This extended half-life contributes to the gradual accumulation of the drug in the body, with steady-state concentrations typically reached after about four weeks of consistent administration. news-medical.net

The table below summarizes key pharmacokinetic parameters of this compound and its triphosphate form in different cell types from a study of patients receiving sofosbuvir and ribavirin.

| Parameter | Red Blood Cells (RBCs) | Peripheral Blood Mononuclear Cells (PBMCs) |

| Average Steady-State RMP Concentration | 5.00 ± 7.03 pmol/10⁶ cells | 5.70 ± 9.09 pmol/10⁶ cells |

| Average Steady-State RTP Concentration | 128 ± 71.5 pmol/10⁶ cells | 19.8 ± 14.3 pmol/10⁶ cells |

| Median RMP Half-life | 12.8 days | Not specified |

| Median RTP Half-life | 11.3 days | Not specified |

Data sourced from a pharmacokinetic study in HCV patients. asm.orgnih.gov

These data highlight the significant accumulation of the triphosphate form, particularly in red blood cells. The cellular phosphorylation kinetics can be described by a one-compartment model for RMP, where its formation is driven by plasma ribavirin concentrations and its elimination follows first-order kinetics. nih.gov The subsequent phosphorylated forms, RDP and RTP, are understood to rapidly reach equilibrium with RMP. nih.gov The ability of different cell types to metabolize ribavirin can vary dramatically, influencing the intracellular concentration of its phosphorylated forms and, consequently, its pharmacological effects. nih.gov

Cellular Uptake Mechanisms of Ribavirin Precursor and its Influence on this compound Levels

The intracellular concentration of this compound is fundamentally dependent on the initial uptake of its precursor, ribavirin, into the cell. As a hydrophilic molecule, ribavirin cannot freely diffuse across cellular membranes and relies on specific protein channels known as nucleoside transporters. news-medical.net The two primary families of these transporters involved in ribavirin uptake are the Concentrative Nucleoside Transporters (CNTs) and the Equilibrative Nucleoside Transporters (ENTs). news-medical.net

Involvement of Concentrative Nucleoside Transporters (CNTs)

Concentrative Nucleoside Transporters are sodium-dependent active transporters that move nucleosides into the cell against a concentration gradient. nih.gov Studies have identified that ribavirin is a substrate for CNT1 and CNT2. nih.gov The involvement of CNTs is particularly important for the absorption of ribavirin in tissues like the intestine. news-medical.net

Research using oocytes expressing human CNT1 demonstrated concentration-dependent uptake of ribavirin with the following kinetic parameters:

| Transporter | Kₘ (μM) | Vₘₐₓ (fmol/min/oocyte) |

| hCNT1 | 26.3 | 426.2 |

Kinetic parameters of ribavirin uptake by human CNT1 expressed in oocytes. nih.gov

The high affinity (low Kₘ value) of CNT1 for ribavirin suggests it is an efficient transporter for the drug. The active transport mechanism of CNTs allows for the accumulation of ribavirin inside the cell at concentrations higher than in the extracellular environment, which in turn provides a larger substrate pool for the subsequent phosphorylation to this compound.

Role of Equilibrative Nucleoside Transporters (ENTs)

Equilibrative Nucleoside Transporters are facilitated transporters that mediate the bidirectional movement of nucleosides across the cell membrane, down their concentration gradient. nih.gov Ribavirin is a known substrate for ENT1 and, to a lesser extent, ENT2. nih.govresearchgate.net These transporters are widely distributed in various cell types. nih.gov

ENT1 is considered a primary transporter for ribavirin uptake in human hepatocytes. nih.gov Inhibition of ENT1-mediated transport has been shown to significantly reduce the intracellular accumulation of ribavirin and its subsequent antiviral activity. nih.gov The kinetic parameters for ENT1-mediated ribavirin uptake have also been characterized:

| Transporter | Kₘ (μM) | Vₘₐₓ (fmol/min/oocyte) |

| hENT1 | 70.5 | 134.3 |

Kinetic parameters of ribavirin uptake by human ENT1 expressed in oocytes. nih.gov

Molecular Mechanisms of Ribavirin Monophosphate Action: Host Targeted Effects

Potent Competitive Inhibition of Host Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) by Ribavirin (B1680618) Monophosphate

One of the principal and most well-documented mechanisms of ribavirin's antiviral activity is the potent competitive inhibition of the host enzyme IMPDH by its 5'-monophosphate metabolite, RMP. researchgate.netnih.govnih.gov IMPDH is a critical enzyme in the de novo biosynthesis pathway of guanine (B1146940) nucleotides, catalyzing the rate-limiting step of converting inosine 5′-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). nih.govresearchgate.net This conversion is an essential step for the ultimate production of guanosine (B1672433) triphosphate (GTP), a vital building block for DNA and RNA synthesis, as well as numerous other cellular processes. nih.govresearchgate.net

RMP's inhibitory action stems from its structural similarity to the natural substrate, IMP. nih.gov This resemblance allows RMP to bind to the IMP active site on the IMPDH enzyme, effectively competing with the endogenous IMP and blocking its conversion to XMP. acs.orgnih.govpnas.org The inhibition constant (Ki) for RMP's interaction with IMPDH is approximately 250 nM. nih.govmostwiedzy.pl It is important to note that among the various phosphorylated forms of ribavirin found intracellularly, only the monophosphate form demonstrates significant inhibition of IMPDH. nih.govasm.org

Ribavirin monophosphate acts as a classical competitive inhibitor, directly vying with endogenous inosine 5′-monophosphate for the substrate-binding site on the IMPDH enzyme. nih.gov Because RMP is a structural analog of IMP, it fits into the same active site but cannot be processed by the enzyme to form XMP. nih.govnih.gov This binding event effectively sequesters the enzyme, preventing it from catalyzing the conversion of the natural substrate.

X-ray crystallography has provided detailed insights into the molecular interactions between RMP and IMPDH. nih.govasm.org Structural studies of IMPDH from various species, including Tritrichomonas foetus, in complex with RMP reveal that the inhibitor binds in the same active site cleft as the substrate, IMP. researchgate.netnih.gov The triazole ring of RMP occupies a similar position to the hypoxanthine (B114508) ring of IMP, allowing it to form crucial interactions with the amino acid residues that line the active site. These studies confirm that RMP's binding prevents the necessary conformational changes and catalytic steps required for the conversion of IMP to XMP. The enzyme exists as a homotetramer, with the active site located in a cleft on the C-terminal face of each monomer's α/β barrel structure. nih.govnih.gov

High-resolution crystal structures of the Tritrichomonas foetus IMPDH complexed with RMP have revealed the presence of a key active site cation. researchgate.net This cation-binding site appears to be catalysis-dependent, as it was not observed in the apo (unbound) form of the enzyme or in complexes with other molecules like XMP. researchgate.net The presence of this ion, identified in the RMP-bound structure, suggests it plays a role in the catalytic mechanism that RMP disrupts. Its stabilization within the active site may be a critical feature of the enzyme's transition state, which RMP binding effectively mimics and stalls. researchgate.net

Humans express two isoforms of IMPDH, designated Type I and Type II, which share approximately 84% sequence identity. nih.govnih.gov While both isoforms catalyze the same reaction, they exhibit different expression patterns and kinetic properties. nih.gov IMPDH Type I is constitutively expressed in most normal cells, often referred to as the "housekeeping" isoform. pnas.orgiiarjournals.org In contrast, IMPDH Type II is selectively upregulated in rapidly proliferating cells, including activated lymphocytes and neoplastic cells, making it an attractive target for immunosuppressive and anticancer therapies. nih.goviiarjournals.org

This compound inhibits both isoforms. mostwiedzy.pl The elevated expression of the Type II isoform in dividing cells, such as those involved in an immune response to a viral infection, means that the inhibitory effects of RMP are particularly pronounced in these cell populations. This differential expression contributes to the therapeutic window of ribavirin, as the impact on guanine nucleotide pools is greater in the highly proliferating, virally infected, or immune-responsive cells compared to quiescent, healthy cells. iiarjournals.org

Structural Basis of this compound-IMPDH Interaction

Downstream Biochemical Consequences of Guanosine Triphosphate (GTP) Pool Depletion Resulting from IMPDH Inhibition

The direct inhibition of IMPDH by RMP leads to a critical downstream consequence: the depletion of the intracellular pool of guanosine triphosphate (GTP). researchgate.netnih.govnih.gov By blocking the synthesis of XMP, RMP effectively starves the cell of the precursor required for guanosine monophosphate (GMP) and, subsequently, guanosine diphosphate (B83284) (GDP) and GTP. researchgate.net

This reduction in GTP levels has profound and widespread effects on both host cell and viral functions. nih.govnih.gov GTP is indispensable for:

Viral RNA and DNA Synthesis : Viral replication is heavily dependent on a sufficient supply of nucleotide triphosphates, including GTP, for the synthesis of new viral genomes. nih.govnih.gov A depleted GTP pool directly limits the rate at which viral polymerases can function, thereby inhibiting replication. nih.gov

mRNA Capping : The 5' cap structure of eukaryotic and many viral mRNAs requires GTP. A shortage of GTP can impair this process, leading to improperly formed mRNAs that are unstable and cannot be efficiently translated into proteins. researchgate.net

Signal Transduction : GTP is essential for the function of G-proteins, which are key players in numerous cellular signaling pathways that can be co-opted by viruses. researchgate.net

Protein Synthesis and Energy Metabolism : GTP is also a crucial energy source for various steps in protein synthesis and other metabolic pathways. researchgate.net

Numerous studies have demonstrated a direct correlation between the antiviral activity of ribavirin and its ability to deplete intracellular GTP pools. asm.orgnih.govasm.org For many viruses, the addition of exogenous guanosine can reverse the antiviral effect of ribavirin, providing strong evidence that GTP depletion is a primary mechanism of action. nih.govnih.govnih.gov This host-targeted mechanism provides a broad-spectrum activity, as the depletion of a fundamental cellular building block affects a wide range of different viruses. nih.govresearchgate.net

Perturbation of De Novo Purine (B94841) Nucleotide Synthesis Pathways

The primary and most well-characterized host-targeted effect of this compound is its potent competitive inhibition of the cellular enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). nih.govresearchgate.net This enzyme is critical in the de novo synthesis of purine nucleotides, specifically catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). nih.gov This reaction is the rate-limiting step in the biosynthesis of guanosine monophosphate (GMP), which is subsequently phosphorylated to guanosine diphosphate (GDP) and then guanosine triphosphate (GTP). nih.gov

By mimicking the natural substrate IMP, RMP binds to the active site of IMPDH, effectively blocking the synthesis of guanine nucleotides. nih.govresearchgate.net This inhibition leads to a significant reduction in the intracellular pools of GTP. researchgate.netnih.gov Studies have demonstrated that this depletion of GTP is a key contributor to the biological effects of ribavirin. For instance, the antiviral activity of ribavirin against several viruses, including flaviviruses and paramyxoviruses, has been shown to linearly correlate with the extent of GTP pool depletion. nih.gov Furthermore, the effects of RMP can often be reversed by the addition of exogenous guanosine, which can replenish the GTP pools through salvage pathways, confirming the central role of IMPDH inhibition. nih.govnih.gov

The inhibition of IMPDH and the subsequent GTP depletion can be observed at relatively low concentrations of ribavirin (around 10 μM). tandfonline.com This disruption of nucleotide homeostasis is a pivotal event that triggers a cascade of effects on various GTP-dependent cellular processes.

Impacts on Host Cellular Processes Dependent on GTP Homeostasis

The depletion of intracellular GTP pools by this compound has far-reaching consequences for numerous cellular functions that are critically dependent on a stable supply of this nucleotide.

Guanosine triphosphate is an essential energy source for multiple stages of protein synthesis, including the initiation, elongation, and termination phases of translation. youtube.comquora.com Furthermore, GTPases are known to be involved in the complex process of ribosome assembly. researchgate.net The reduction in GTP levels caused by RMP can, therefore, interfere with ribosomal functioning. researchgate.net Research has indicated that ribavirin treatment can modulate signaling pathways involving ribosomal proteins. Specifically, ribavirin has been shown to antagonize the phosphorylation of the S6 ribosomal protein, a component of the 40S ribosomal subunit. nih.gov The phosphorylation of S6 is linked to the regulation of cell size, proliferation, and protein synthesis, suggesting that RMP's impact on GTP levels can disrupt these fundamental cellular activities by altering ribosomal signaling and function. nih.govscienceopen.com

G-proteins, or guanine nucleotide-binding proteins, are a large family of molecular switches that regulate a vast array of signal transduction pathways, including those initiated by G protein-coupled receptors (GPCRs). wikipedia.org These proteins are active when bound to GTP and inactive when bound to GDP. nih.govyoutube.com The cellular response to external stimuli is often mediated by the exchange of GDP for GTP on the Gα subunit of heterotrimeric G-proteins, leading to its dissociation and interaction with downstream effectors. wikipedia.org

The depletion of intracellular GTP pools by this compound can directly impair the activation of G-proteins, thereby altering numerous signaling cascades. researchgate.net By reducing the availability of GTP, RMP can hinder the GDP-GTP exchange that is essential for G-protein activation, leading to a dampened cellular response to various signals. This interference with G-protein signaling is a significant consequence of the RMP-induced perturbation of GTP homeostasis.

The maintenance of adequate intracellular pools of deoxynucleoside triphosphates (dNTPs), including deoxyguanosine triphosphate (dGTP) derived from GTP, is crucial for DNA synthesis and replication. By inhibiting IMPDH, this compound not only depletes GTP but also restricts the building blocks necessary for DNA synthesis.

In vitro studies have demonstrated that ribavirin can suppress DNA synthesis in various cell types. In primary cultures of human and rat hepatocytes stimulated with growth factors, ribavirin was found to inhibit the incorporation of [3H]-thymidine, a marker of DNA synthesis. nih.gov This inhibitory effect on DNA synthesis is closely linked to alterations in cell cycle progression. Flow cytometry analysis has revealed that ribavirin treatment is associated with a delayed progression into the S phase of the cell cycle, the phase where DNA replication occurs. nih.gov Other studies have indicated that the depletion of the intracellular GTP pool by ribavirin is also associated with cell cycle arrest at the G1 phase in different cell types. mdpi.com The inhibition of DNA synthesis caused by a 50 micromol/L concentration of ribavirin was shown to be completely restored by the addition of 80 micromol/L of guanosine, underscoring the role of GTP depletion in this process. nih.gov

Ribavirin Monophosphate S Indirect Contributions to Broader Ribavirin Antiviral Activities: Virus Targeted Effects

Priming for Viral RNA Polymerase Inhibition by Ribavirin (B1680618) Triphosphate (RTP)

The conversion of ribavirin to RMP is the foundational step for the subsequent synthesis of ribavirin diphosphate (B83284) (RDP) and, ultimately, ribavirin triphosphate (RTP). oup.comtandfonline.com It is RTP that acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp). mdpi.combiorxiv.org By mimicking natural purine (B94841) nucleosides like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), RTP can bind to the nucleotide-binding site of the viral polymerase. drugbank.comnih.gov This binding can competitively inhibit the incorporation of the correct nucleotides, thereby hindering the elongation of the viral RNA chain. news-medical.netnih.gov

Studies have demonstrated this inhibitory effect across a range of viruses. For instance, RTP has been shown to inhibit the RNA polymerase of influenza virus, vesicular stomatitis virus, and reovirus. biorxiv.orgnews-medical.netmdpi.com In the case of influenza virus, the inhibition by RTP was found to be competitive with respect to both ATP and GTP. nih.gov For hepatitis C virus (HCV), while some studies suggest a weak inhibitory effect on the polymerase, others indicate that RNA templates containing ribavirin can cause a significant blockage of RNA elongation. nih.govtandfonline.comnih.gov The generation of RMP is the rate-limiting step in producing the RTP concentrations necessary for this direct viral polymerase inhibition. nih.gov

Facilitating Viral Lethal Mutagenesis (Error Catastrophe) via RTP Incorporation

One of the most significant antiviral mechanisms of ribavirin is the induction of lethal mutagenesis, also known as "error catastrophe." patsnap.compnas.org This process is entirely dependent on the initial phosphorylation of ribavirin to RMP and its subsequent conversion to RTP. Viral RNA-dependent RNA polymerases, which often lack proofreading capability, can mistakenly incorporate RTP into newly synthesized viral RNA strands. tandfonline.comasm.org

Unlike natural nucleotides, RTP is an ambiguous base analog. It can pair with both cytosine and uridine (B1682114) (or thymine (B56734) in DNA) with similar efficiency. drugbank.comnih.gov This promiscuous base-pairing leads to a significant increase in the mutation rate of the viral genome during subsequent rounds of replication. nih.govpnas.org For example, the incorporation of RTP as a GTP analog during negative-strand RNA synthesis can lead to C→U and G→A transitions in the positive-strand progeny. mdpi.complos.org

Research has provided direct evidence for this mechanism. In studies with poliovirus, ribavirin treatment led to a substantial increase in mutation frequency, which directly correlated with a loss of viral genome infectivity. pnas.orgresearchgate.net A 9.7-fold increase in mutagenesis resulted in a 99.3% loss of infectivity. pnas.org Similar mutagenic effects have been documented for a variety of RNA viruses, including hepatitis C virus, hepatitis E virus, Hantaan virus, and lymphocytic choriomeningitis virus. mdpi.comasm.orgplos.orgbmj.com This accumulation of mutations throughout the viral genome eventually pushes the virus population beyond a viability threshold, leading to the production of non-infectious or defective virions and ultimately, viral extinction. pnas.orgplos.org

Table 1: Research Findings on Ribavirin-Induced Mutagenesis

| Virus Model | Key Finding | Reference(s) |

|---|---|---|

| Poliovirus | A 9.7-fold increase in mutation frequency led to a 99.3% loss in viral genome infectivity. | pnas.org |

| Hepatitis C Virus (HCV) | Ribavirin treatment increased the complexity of the mutant spectrum, particularly G→A and C→U transitions, leading to viral extinction in cell culture. | plos.org |

| Hepatitis E Virus (HEV) | In vivo evidence demonstrated that ribavirin treatment causes HEV mutagenesis in patients. | bmj.com |

| Lymphocytic Choriomeningitis Virus (LCMV) | Ribavirin was shown to be mutagenic for LCMV in cell culture, independent of GTP pool depletion. | asm.org |

| Foot-and-Mouth Disease Virus (FMDV) | Ribavirin treatment was shown to have a mutagenic effect on the virus. | mdpi.com |

Contribution to Interference with Viral mRNA Capping Mechanisms (e.g., Guanylyltransferase and Methyltransferase Inhibition by RTP)

Many viral messenger RNAs (mRNAs) require a 5' cap structure for stability and efficient translation into proteins. patsnap.comtandfonline.com The formation of this cap is a multi-step enzymatic process. RMP's role here is again as the essential precursor to RTP, which can interfere with these capping mechanisms. nih.gov

Two primary ways RTP disrupts viral mRNA capping are:

Inhibition of Guanylyltransferase: The viral mRNA guanylyltransferase enzyme is responsible for adding a guanosine monophosphate (GMP) molecule to the 5' end of the nascent viral mRNA. Studies have shown that RTP can act as a competitive inhibitor of this enzyme. oup.comosti.gov For example, with the vaccinia virus capping enzyme, RTP was shown to form a covalent RMP-enzyme intermediate, mimicking the natural GMP-enzyme complex, and could be transferred to the end of an RNA transcript. nih.gov While this forms an unusual cap-like structure (RpppN), the resulting transcripts are not translated efficiently. nih.gov

Inhibition of Methyltransferase: Following the addition of the guanosine cap, further modification by methyltransferase enzymes is often required for cap functionality. RTP has also been shown to inhibit viral mRNA (guanine-7N-)-methyltransferase activity. oup.comdrugbank.com

Cellular and Biochemical Impacts Beyond Direct Antiviral Action

Molecular Interactions with Eukaryotic Translation Initiation Factor 4E (eIF4E)

The eukaryotic translation initiation factor 4E (eIF4E) is a critical protein that binds to the 7-methylguanosine (B147621) (m⁷G) cap structure at the 5' end of messenger RNAs (mRNAs), a crucial step for the initiation of translation. pnas.org Ribavirin's phosphorylated forms have been shown to interact directly with eIF4E, disrupting its normal function. wikipedia.org

Ribavirin (B1680618) is a prodrug that is phosphorylated intracellularly to ribavirin monophosphate (RMP), diphosphate (B83284) (RDP), and triphosphate (RTP). wikipedia.org While the monophosphate form, RMP, is recognized as a competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), it is the triphosphate form, RTP, that demonstrates the most significant interaction with eIF4E. wikipedia.orgcellsignal.jp

Biophysical and NMR studies have confirmed that ribavirin and its phosphorylated derivatives directly bind to the m⁷G cap-binding site on eIF4E. wikipedia.orgresearchgate.nettandfonline.com Studies have shown that eIF4E binds RTP with an affinity comparable to that of the natural m⁷GTP cap. pnas.org One study reported an apparent dissociation constant (Kd) for the eIF4E:RTP interaction of approximately 0.1 μM, which was equal to the affinity for m⁷GTP. pnas.org Another report cited an apparent Kd value of 8 μM for RTP binding to eIF4E, although these findings have been subject to debate, with some research suggesting the binding affinity may be method and condition-dependent. nih.govtandfonline.com Despite quantitative differences, the consensus is that the phosphorylated forms of ribavirin, particularly RTP, bind eIF4E with higher affinity than the parent drug. wikipedia.org

Binding Affinity of Ribavirin Forms to eIF4E

| Compound | Reported Apparent Dissociation Constant (Kd) | Comparison | Source |

|---|---|---|---|

| Ribavirin | Micromolar (μM) affinity | Lower affinity than phosphorylated forms | pnas.org |

| Ribavirin Triphosphate (RTP) | ≈0.1 μM | Equal to m7GTP | pnas.org |

| Ribavirin Triphosphate (RTP) | ≈8 μM | - | tandfonline.com |

By physically mimicking the m⁷G cap and binding to eIF4E, ribavirin and its metabolites competitively inhibit the normal functions of eIF4E. pnas.orgspandidos-publications.com This interference disrupts key cellular processes, including the nuclear export of specific mRNAs and the initiation of their translation. nih.gov

Research demonstrates that ribavirin treatment selectively impedes the nucleocytoplasmic transport and subsequent translation of mRNAs that are highly dependent on eIF4E, often those containing complex, structured 5' untranslated regions. pnas.org This leads to reduced protein levels of key oncogenes such as cyclin D1 and vascular endothelial growth factor (VEGF). pnas.orgnih.gov For instance, ribavirin treatment was shown to inhibit eIF4E's binding to cyclin D1 mRNA within cells. pnas.org Furthermore, studies using a 7-Methyl-guanosine cap affinity assay revealed that ribavirin treatment promotes the binding of eIF4E to its inhibitor, 4EBP1, while simultaneously decreasing the formation of the active eIF4E-eIF4G complex, which is essential for assembling the translation initiation machinery. plos.org This effectively suppresses cap-dependent translation. plos.org

Modulation of Epigenetic Regulators and Associated Cellular Processes

Beyond its impact on translation, ribavirin has been shown to modulate epigenetic regulators, specifically the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. spandidos-publications.comspandidos-publications.com However, research findings on the extent of this modulation have been inconsistent across different cancer cell types. spandidos-publications.comspandidos-publications.com

Some studies have demonstrated that ribavirin can directly inhibit the enzymatic activity of EZH2. spandidos-publications.comnih.gov In an in vitro histone methyltransferase assay using MCF-7 breast cancer cells, ribavirin showed a clear inhibition of H3K27 methyltransferase activity at concentrations starting at 10 μM. spandidos-publications.com Similarly, in nasopharyngeal carcinoma cells, ribavirin treatment led to a significant decrease in histone methyltransferase activity. aacrjournals.org

Conversely, a separate study analyzing the effects of ribavirin on B-cell lymphoma and cutaneous T-cell lymphoma cell lines found that ribavirin did not alter EZH2's activity, as evaluated by the H3K27 trimethylation status. spandidos-publications.comnih.govresearchgate.net This suggests that the inhibitory effect of ribavirin on EZH2 activity may be cell-type specific or potentially weak. spandidos-publications.com

In addition to inhibiting its activity, some research indicates that ribavirin can downregulate the expression of the EZH2 gene itself. Studies in various cancer cell lines, including MCF-7 breast cancer cells, showed a profound decrease in EZH2 expression at both the RNA and protein levels following ribavirin treatment. spandidos-publications.comnih.govresearchgate.net This effect was observed as early as 24 hours after treatment in some cases. spandidos-publications.com Significant downregulation of EZH2 protein was also noted in nasopharyngeal carcinoma cell lines after 96 hours of treatment. aacrjournals.org

However, consistent with the conflicting data on activity, the study on lymphoma cell lines reported that EZH2 expression was "markedly unaffected" by ribavirin treatment. spandidos-publications.comresearchgate.net These disparate findings underscore the variability of ribavirin's effects on EZH2 expression in different biological contexts.

Summary of Ribavirin's Effects on EZH2 and H3K27 Trimethylation

| Finding | Effect of Ribavirin | Cell Lines Studied | Source |

|---|---|---|---|

| EZH2 Activity/H3K27 Trimethylation | Decreased | MCF-7 (Breast), Nasopharyngeal Carcinoma Cells | spandidos-publications.com, nih.gov, aacrjournals.org |

| No marked reduction | Pfeiffer, Toledo (B-cell lymphoma), Hut78 (T-cell lymphoma) | spandidos-publications.com, researchgate.net, nih.gov | |

| EZH2 Expression (RNA/Protein) | Decreased | MCF-7 (Breast), Nasopharyngeal Carcinoma Cells | spandidos-publications.com, nih.gov, aacrjournals.org |

| Markedly unaffected | Pfeiffer, Toledo (B-cell lymphoma), Hut78 (T-cell lymphoma) | spandidos-publications.com, researchgate.net |

The trimethylation of histone H3 on lysine 27 (H3K27me3) is the direct catalytic product of EZH2 activity. Therefore, measuring H3K27me3 levels serves as a functional readout of EZH2 inhibition. In studies where ribavirin was shown to inhibit EZH2, a corresponding decrease in the global levels of H3K27 trimethylation was observed. spandidos-publications.comnih.govresearchgate.net For example, in MCF-7 cells, ribavirin clearly decreased the trimethylation of H3K27. spandidos-publications.com

Effects on Specific Host Cell Protein Expression and Activity (e.g., TMPRSS2, ACE2) in Cellular Models

Recent research has highlighted the ability of ribavirin, through its metabolite RMP, to modulate the expression and activity of host cell proteins crucial for viral entry, such as Transmembrane Protease, Serine 2 (TMPRSS2) and Angiotensin-Converting Enzyme 2 (ACE2). cdnsciencepub.comscholaris.ca

Studies have demonstrated that ribavirin treatment can significantly decrease the expression of TMPRSS2 at both the messenger RNA (mRNA) and protein levels. cdnsciencepub.combiorxiv.org This effect was observed in various cell lines, including Vero E6 and Caco-2 cells, after 48 hours of treatment. cdnsciencepub.com The downregulation of TMPRSS2 is significant as this protease is essential for the priming of the spike protein of certain viruses, a critical step for viral entry into host cells. cdnsciencepub.combiorxiv.org

The effect of ribavirin on ACE2 expression appears to be more cell-type dependent. cdnsciencepub.com While ribavirin treatment did not show a significant effect on ACE2 mRNA levels in either Vero E6 or Caco-2 cells, a notable reduction in ACE2 protein levels was observed in Caco-2 cells. cdnsciencepub.comresearchgate.netscispace.com In contrast, no significant change in ACE2 protein expression was seen in Vero E6 cells. cdnsciencepub.comresearchgate.net This suggests that the regulatory effect of ribavirin on ACE2 protein expression may be post-transcriptional and varies between different cell types.

It is hypothesized that the depletion of GTP pools by RMP-mediated inhibition of IMPDH may play a role in the downregulation of these proteins. biorxiv.orgbiorxiv.org For instance, GTP depletion can inhibit the activation of signaling pathways that induce TMPRSS2 expression. biorxiv.org

Interactive Data Table: Effect of Ribavirin on Host Cell Protein and mRNA Levels

| Compound | Target Protein/Gene | Cell Line | Effect on mRNA Level | Effect on Protein Level | Reference |

|---|---|---|---|---|---|

| Ribavirin | TMPRSS2 | Vero E6 | Decrease | Decrease | cdnsciencepub.combiorxiv.org |

| Ribavirin | TMPRSS2 | Caco-2 | Decrease | Decrease | cdnsciencepub.combiorxiv.org |

| Ribavirin | ACE2 | Vero E6 | No significant effect | No significant effect | cdnsciencepub.comresearchgate.net |

| Ribavirin | ACE2 | Caco-2 | No significant effect | Decrease | cdnsciencepub.comresearchgate.net |

Beyond regulating protein expression, ribavirin has been shown to directly inhibit the proteolytic activity of host enzymes like TMPRSS2. cdnsciencepub.comnih.gov This inhibitory effect on the enzymatic function of TMPRSS2 adds another layer to its impact on host cells. The proteolytic activity of TMPRSS2 is crucial for cleaving viral spike proteins, which facilitates the fusion of viral and host cell membranes. cdnsciencepub.combiorxiv.org By inhibiting this activity, ribavirin can interfere with a critical step in the viral lifecycle. cdnsciencepub.com

Proteolytic activity assays have demonstrated that ribavirin treatment significantly reduces TMPRSS2 activity in a dose-dependent manner in both Vero E6 and Caco-2 cells. cdnsciencepub.com This direct inhibition of enzymatic function, coupled with the downregulation of TMPRSS2 expression, suggests a multi-faceted approach by which this compound can impact host cell factors to create an antiviral state.

Interactive Data Table: Inhibition of Host Enzyme Proteolytic Activity by Ribavirin

| Compound | Target Enzyme | Cell Line | Effect on Proteolytic Activity | Reference |

|---|---|---|---|---|

| Ribavirin | TMPRSS2 | Vero E6 | Inhibition | cdnsciencepub.com |

| Ribavirin | TMPRSS2 | Caco-2 | Inhibition | cdnsciencepub.com |

Mechanistic Studies of Ribavirin Monophosphate in Specific Viral Systems in Vitro

Predominant Role of IMPDH Inhibition Against Flaviviruses and Paramyxoviruses

In in vitro models, the primary antiviral action of ribavirin (B1680618) against flaviviruses and paramyxoviruses is the inhibition of the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH) by its metabolite, ribavirin monophosphate (RMP). asm.orgnih.gov RMP acts as a competitive inhibitor of IMPDH, mimicking the enzyme's natural substrate, inosine 5'-monophosphate. nih.gov This inhibition is a critical step, as IMPDH catalyzes the conversion of inosine monophosphate to xanthosine (B1684192) monophosphate, a necessary precursor for the synthesis of guanosine (B1672433) triphosphate (GTP). asm.orgnih.govoup.com

The resulting depletion of intracellular GTP pools directly hampers viral replication, as GTP is essential for viral RNA synthesis and other vital processes. asm.orgnih.govwjgnet.com Studies have demonstrated a direct, linear correlation between the extent of GTP pool depletion and the antiviral efficacy of ribavirin against these viruses. nih.gov This mechanism has been identified as the main mode of action for ribavirin against viruses such as yellow fever virus (a flavivirus) and human parainfluenza virus 3 (a paramyxovirus). asm.org The antiviral effects of ribavirin in these systems can be efficiently reversed by the addition of exogenous guanosine, which replenishes the depleted GTP pools and confirms the central role of IMPDH inhibition. nih.gov

Further evidence comes from comparative studies with other IMPDH inhibitors, such as mycophenolic acid (MPA) and 5-ethynyl-1-β-d-ribofuranosylimidazole-4-carboxamide (EICAR). nih.gov Both MPA, a specific IMPDH inhibitor, and EICAR, a more potent analogue of ribavirin, show antiviral activity that correlates directly with their ability to deplete GTP. nih.govkuleuven.be This provides compelling evidence that IMPDH inhibition is the predominant mechanism by which ribavirin exerts its antiviral effects against flaviviruses and paramyxoviruses in vitro. asm.orgnih.govkuleuven.be

Table 1: Correlation of Antiviral Activity and GTP Depletion by IMPDH Inhibitors

| Compound | Target Virus | Primary Mechanism | Supporting Evidence |

|---|---|---|---|

| Ribavirin | Flaviviruses (e.g., Yellow Fever Virus), Paramyxoviruses | IMPDH inhibition by RMP, leading to GTP depletion. asm.orgnih.gov | Linear correlation between antiviral EC50 and GTP depletion EC50. nih.gov Antiviral effect reversed by exogenous guanosine. nih.gov |

| Mycophenolic Acid (MPA) | Flaviviruses, Paramyxoviruses | Specific, uncompetitive inhibition of IMPDH. nih.gov | Antiviral activity correlates with GTP pool depletion. nih.gov |

| EICAR | Flaviviruses, Paramyxoviruses | Potent IMPDH inhibition by its 5'-monophosphate metabolite. nih.gov | 10-fold more potent than ribavirin in inhibiting IMPDH and reducing GTP pools. nih.gov |

Multifaceted Mechanisms in SARS-CoV-2 Infection Models

In contrast to the focused mechanism observed in flaviviruses, the action of this compound against SARS-CoV-2 in in vitro models is multifaceted. biorxiv.orgmdpi.com While IMPDH inhibition remains a key component, other mechanisms contribute to its antiviral activity. The inhibition of IMPDH by RMP depletes the intracellular guanosine triphosphate (GTP) pool, which is crucial for viral RNA synthesis and replication. wjgnet.combiorxiv.orgmdpi.com

Beyond GTP depletion, studies suggest that ribavirin can interfere with other aspects of the viral life cycle and host-cell interactions. biorxiv.orgnih.gov Research has shown that ribavirin treatment can downregulate the expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry, although this effect can be cell-type dependent. biorxiv.org Furthermore, ribavirin has been observed to decrease both the mRNA and protein levels of Transmembrane Serine Protease 2 (TMPRSS2), a cellular enzyme essential for priming the viral spike protein, which is a necessary step for viral entry into host cells. biorxiv.orgcdnsciencepub.com

The proposed mechanisms for ribavirin's activity against SARS-CoV-2 also include the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) by its triphosphate form (RTP) and interference with the capping of viral mRNA. mdpi.comnih.gov The depletion of GTP caused by RMP can also indirectly affect mRNA capping, ribosomal function, and G-protein signaling. biorxiv.org This combination of direct and indirect actions, targeting both viral enzymes and host factors, characterizes the complex antiviral profile of ribavirin against SARS-CoV-2 in laboratory settings. biorxiv.orgmdpi.comnih.gov

Mechanistic Insights from Hepatitis C Virus (HCV) Replication in Cell Culture Models

The mechanism of ribavirin's action against Hepatitis C Virus (HCV) has been extensively studied in cell culture models, particularly using HCV replicon systems, and is understood to be multifactorial. asm.orgnih.govplos.org A significant component of its antiviral effect is the inhibition of cellular inosine monophosphate dehydrogenase (IMPDH) by this compound (RMP). nih.govplos.orgplos.org This competitive inhibition leads to the depletion of intracellular GTP pools, which curtails HCV RNA replication. oup.complos.org Studies using HCV RNA-replicating cell lines have confirmed that clinically relevant concentrations of ribavirin inhibit IMPDH activity, resulting in GTP depletion and subsequent suppression of HCV replication. plos.org The importance of this pathway is underscored by findings that adenosine (B11128) kinase, the enzyme that performs the initial phosphorylation of ribavirin to RMP, is a key determinant of ribavirin's anti-HCV activity in cell culture. plos.org

In addition to IMPDH inhibition, other mechanisms are proposed to contribute to ribavirin's efficacy. One prominent theory is the induction of "error catastrophe," where the triphosphate form of ribavirin (RTP) is incorporated into the replicating viral RNA by the HCV RNA-dependent RNA polymerase (NS5B). asm.orgmdpi.com This incorporation can lead to an accumulation of mutations in the viral genome, pushing the virus beyond a threshold of viability. mdpi.com However, some studies suggest that IMPDH inhibition, rather than error catastrophe, is the predominant mechanism. plos.org

Ribavirin triphosphate may also act as a direct inhibitor of the HCV RdRp. nih.gov By competing with natural nucleotides for the polymerase's active site, RTP can hinder RNA elongation. asm.orgnih.gov Furthermore, ribavirin has been shown to inhibit HCV internal ribosome entry site (IRES)-mediated translation by preventing the formation of polyribosomes, a process that is also linked to GTP depletion and the activation of the protein kinase R (PKR) pathway. plos.org The development of ribavirin-resistant HCV replicons in cell culture has revealed that resistance can be conferred by mutations in both viral proteins (like NS5B and NS5A) and changes in host cell gene expression, highlighting the complex interplay between the drug, the virus, and the host cell. nih.govplos.org

Impact on Peste des Petits Ruminants Virus (PPRV) Proliferation and Host Signaling Pathways

Further supporting this mechanism, mycophenolic acid (MPA), another potent inhibitor of IMPDH, also exerts a strong antiviral effect against PPRV that is similarly reversible with guanosine. nih.gov This indicates that the depletion of purine (B94841) nucleotides is a key strategy for combating PPRV infection in cell culture. nih.gov

Beyond direct inhibition of replication through nucleotide depletion, ribavirin's activity against PPRV is also mediated through its influence on host cell signaling pathways. nih.govresearchgate.netrepec.org Research indicates that the antiviral effect involves the Janus kinase signal transducer and activator of transcription (JAK/STAT) and the PI3K/AKT signaling pathways. nih.govresearchgate.net Studies analyzing different stages of the viral life cycle found that ribavirin treatment significantly inhibited the adsorption, intrusion, replication, and release of PPRV in Vero cells. nih.govrepec.org This was accompanied by a reduction in the mRNA expression level of the viral RNA-dependent RNA polymerase (RdRp). nih.govrepec.org

Inhibition of West Nile Virus (WNV) Replication and Cytopathogenicity in Neural Cells

In vitro studies using human neural cell lines have shown that ribavirin can inhibit West Nile Virus (WNV) replication and reduce its associated cytopathogenicity. oup.comoup.com WNV, a member of the Flaviviridae family, demonstrates susceptibility to ribavirin, which acts through several postulated mechanisms. oup.comnih.gov A primary mode of action is the depletion of intracellular GTP pools through the inhibition of inosine monophosphate (IMP) dehydrogenase by this compound. oup.comnih.govsemanticscholar.org This reduction in available GTP can interfere with viral RNA synthesis and the guanylylation step of mRNA capping. oup.comnih.gov

In experiments with WNV-infected oligodendroglial cells, ribavirin demonstrated a concentration-dependent effect on viral replication. oup.com At a concentration of 60 µM, it reduced extracellular WNV RNA by approximately 50% (ED₅₀), and at 190 µM, the reduction was about 90% (ED₉₀). oup.com A 200 µM concentration of ribavirin led to a significant, 4-log reduction in the infectious virus titer (from 10⁷ to 10³ pfu/mL). oup.com This treatment also mitigated the virus's cytopathic effects, with cell proliferation of infected cells recovering from 55% to 95% of noninfected control levels. oup.com These findings suggest that at high doses, ribavirin effectively curtails WNV replication and protects neural cells from virus-induced damage in vitro. oup.comoup.com

Table 2: Effect of Ribavirin on West Nile Virus in Oligodendroglial Cells

| Ribavirin Concentration | Effect on Extracellular Viral RNA | Effect on Infectious Virus Titer (pfu/mL) | Effect on Cell Proliferation (Infected) |

|---|---|---|---|

| Untreated Control | 100% | ~10⁷ | ~55% of noninfected control |

| 60 µM (ED₅₀) | ~50% reduction | Not specified | Not specified |

| 190 µM (ED₉₀) | ~90% reduction | Not specified | Not specified |

| 200 µM | >90% reduction | Reduced by 4 orders of magnitude (to ~10³) | Recovered to 95% of noninfected control |

Data sourced from Jordan et al., 2000. oup.com

Replication Dynamics and Excision from Viral RNA Genomes (e.g., Coronaviruses)

The interaction between ribavirin and coronaviruses reveals a complex dynamic involving incorporation into the viral genome and subsequent removal by a viral proofreading mechanism. pnas.orgnih.gov The triphosphate form of ribavirin (RTP) can act as a substrate for the coronavirus RNA-dependent RNA polymerase (RdRp), which is part of a complex including proteins like nsp12. pnas.orgnih.gov This polymerase can incorporate this compound into the nascent viral RNA chain. pnas.orgnih.gov In vitro assays with the SARS-CoV polymerase complex have shown that it incorporates this compound into RNA, preferentially opposite pyrimidine (B1678525) bases (uracil and cytosine). pnas.org

However, the presence of this incorporated analogue in the viral genome is often short-lived due to the virus's unique proofreading capability. pnas.orgfrontiersin.org

Coronaviruses possess a distinctive feature among RNA viruses: a 3'-to-5' exoribonuclease (ExoN) activity located within the non-structural protein 14 (nsp14). pnas.orgfrontiersin.orgmdpi.com This ExoN domain functions as a proofreading enzyme, enhancing the fidelity of viral replication by excising misincorporated nucleotides from the 3' end of the newly synthesized RNA strand. pnas.orgnih.gov

Crucially, this proofreading machinery can recognize and remove incorporated this compound. pnas.orgfrontiersin.org In vitro reconstitution experiments have demonstrated that the SARS-CoV nsp14-ExoN, particularly when complexed with its cofactor nsp10, efficiently excises this compound from RNA substrates. pnas.orgfrontiersin.org This excision activity provides a molecular explanation for the limited efficacy of ribavirin against many coronaviruses, including SARS-CoV, in vivo and in vitro. pnas.orgmdpi.comcapes.gov.br The virus effectively corrects the "error" introduced by the drug, rendering the mutagenic strategy ineffective. pnas.orgnih.gov The ineffectiveness of the ExoN in some cell culture systems to completely remove all incorporated ribavirin suggests that the enzyme's capacity might be overwhelmed at high drug concentrations or that ribavirin metabolites could partially inhibit ExoN activity. asm.org Nevertheless, the nsp14-ExoN proofreading function represents a significant mechanism of intrinsic resistance to ribavirin in coronaviruses. pnas.orgfrontiersin.org

Activity Against other RNA and DNA Viruses in Preclinical In Vitro Models

This compound (RMP), the key intracellular metabolite of the prodrug ribavirin, demonstrates a broad spectrum of antiviral activity in preclinical in vitro models, inhibiting the replication of a multitude of RNA and DNA viruses. tandfonline.comcaymanchem.com This activity is primarily attributed to its potent, competitive inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH). caymanchem.comelsevier.es This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, a crucial component for viral nucleic acid synthesis and other viral processes. elsevier.eselsevier.es The antiviral effects of ribavirin are often directly correlated with the extent of this GTP depletion. elsevier.eselsevier.es

Arenaviridae

In vitro studies have established the efficacy of ribavirin against several members of the Arenaviridae family, which are responsible for viral hemorrhagic fevers. Its activity has been noted against Lassa virus, Junin virus, and Pichinde virus. nih.gov The mechanism in Lassa fever may involve interference with the viral translation process. elsevier.es

Paramyxoviridae

Ribavirin exhibits significant in vitro activity against various paramyxoviruses. This includes Respiratory Syncytial Virus (RSV), measles virus (MEV), and human parainfluenza virus 3 (hPIV3). elsevier.eselsevier.eswjgnet.com For RSV and other paramyxoviruses, the antiviral action shows a linear correlation with the depletion of intracellular GTP pools. elsevier.eselsevier.esasm.org In studies with RSV-infected epithelial cells, ribavirin treatment potently inhibited viral transcription. nih.gov For measles virus, ribavirin has been shown to inhibit the replication of various strains in vitro, with a 50% inhibitory concentration (IC50) calculated at 8.0 μg/ml in one study. wjgnet.comasm.orgnih.gov

Picornaviridae

The antiviral spectrum of ribavirin extends to the Picornaviridae family. It has demonstrated mutagenic effects against poliovirus in vitro, where it is incorporated into the viral RNA, leading to an "error catastrophe" and a reduction in infectious virus production. asm.orgpnas.orgnatap.orgresearchgate.net Studies have also shown that ribavirin is effective in vitro against several strains of human rhinovirus (RV), the common cold virus, including RV-1A, RV-13, and RV-56. elsevier.esdovepress.comtandfonline.com

Orthomyxoviridae

Ribavirin is a known inhibitor of influenza A and B viruses in vitro. elsevier.esasm.org The anti-influenza activity has been attributed to RMP's ability to decrease intracellular GTP concentrations through IMPDH inhibition. asm.org The anti-influenza activity of ribavirin in MDCK cells is specifically attributed to ribavirin 5'-monophosphate. caymanchem.com

Flaviviridae

Within the Flaviviridae family, ribavirin has shown in vitro activity against yellow fever virus, West Nile virus (WNV), and dengue virus types 1-4. asm.orgoup.comoup.com The primary mechanism against these viruses in vitro is considered to be the inhibition of IMPDH. asm.org For West Nile virus, high doses of ribavirin were found to inhibit viral replication and its cytopathic effects in human neural cells. oup.comoup.comnih.gov One study determined the 50% effective dose (ED50) for reducing extracellular WNV RNA to be approximately 60 µM. oup.com Interestingly, the wild-type Asibi strain of yellow fever virus was found to be significantly more susceptible to ribavirin (IC50 of 0.37 µM) than the 17D vaccine strain (IC50 of 21.17 µM) in Vero cells. asm.org

Other RNA Viruses

Ribavirin's broad-spectrum activity includes effectiveness against Hantaan virus, where it induces mutagenesis, and Coxsackie B virus. elsevier.esasm.orgmdpi.com It is also active against Semliki Forest virus and vesicular stomatitis virus. elsevier.es

DNA Viruses

While primarily known for its activity against RNA viruses, ribavirin also inhibits certain DNA viruses in vitro. tandfonline.comnjmonline.nl This includes several adenovirus serotypes and herpes simplex virus 1 and 2. elsevier.esnih.gov However, its efficacy against adenoviruses appears to be species-dependent. In vitro studies using HEp-2 cells showed that only species C adenoviruses were susceptible to ribavirin (IC50 = 48–108 µM), while serotypes from species A, B, D, E, and F were resistant. researchgate.net This species-dependent resistance was also observed in other cell lines like A549 and 293 cells. researchgate.net Activity has also been noted against vaccinia virus. elsevier.es

| Virus Family | Virus | Cell Line | Measurement | Value | Citation |

| Flaviviridae | West Nile Virus (WNV) | Human Oligodendroglial | ED50 (RNA reduction) | ~60 µM | oup.com |

| Flaviviridae | Yellow Fever Virus (Asibi strain) | Vero | IC50 | 0.37 µM | asm.org |

| Flaviviridae | Yellow Fever Virus (17D strain) | Vero | IC50 | 21.17 µM | asm.org |

| Flaviviridae | Yellow Fever Virus (17D strain) | Not Specified | EC50 (RNA synthesis) | 12.3 ± 5.6 µg/ml | asm.org |

| Paramyxoviridae | Measles Virus (MEV) | Not Specified | IC50 | 8.0 µg/ml | asm.org |

| Paramyxoviridae | Human Parainfluenza Virus 3 (hPIV3) | Not Specified | EC50 (RNA synthesis) | 9.4 ± 6.1 µg/ml | asm.org |

| Picornaviridae | Poliovirus | HeLa | Titer Reduction (at 100 µM) | 50% | natap.org |

| Bunyaviridae | Andes Virus (ANDV) | Vero E6 | IC50 | 5 - 12.5 µg/ml | plos.org |

| Arenaviridae | Lassa Virus | Not Specified | IC50 | 16 µg/ml | plos.org |

| Coronaviridae | Hepatitis C Virus (HCV) | HuH6 | EC50 | 87 ± 22 µM | nih.gov |

| Virus Family | Virus Species | Cell Line | Measurement | Value | Citation |

| Adenoviridae | Adenovirus (Species C) | HEp-2 | IC50 | 48 - 108 µM | researchgate.net |

| Adenoviridae | Adenovirus (Species A, B, D, E, F) | HEp-2 | IC50 | 396 to >500 µM (Resistant) | researchgate.net |

Advanced Methodologies in Ribavirin Monophosphate Research

Analytical Techniques for Intracellular Ribavirin (B1680618) Monophosphate Quantification

Accurately measuring the concentration of RMP inside cells is fundamental to pharmacokinetic and pharmacodynamic studies. Because Ribavirin is phosphorylated intracellularly to its mono-, di-, and triphosphate forms, methods are required to isolate and quantify these specific metabolites.

A highly sensitive and specific method for the determination of intracellular Ribavirin monophosphate and triphosphate in cells has been developed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). nih.govresearchgate.net This technique allows for precise quantification even at low concentrations.

The methodology often involves the extraction of phosphorylated metabolites from cell lysates, followed by enzymatic dephosphorylation of RMP and Ribavirin triphosphate (RTP) back to the parent compound, Ribavirin. nih.gov The total Ribavirin corresponding to each phosphorylated metabolite fraction can then be quantified. The MS/MS detector is optimized for multiple reaction monitoring (MRM), using specific precursor-to-product ion transitions to ensure specificity. For instance, a transition of m/z 245 → 113 is used for Ribavirin. researchgate.net To improve accuracy and precision, an internal standard, such as ¹³C₅-uridine, is often incorporated. nih.govresearchgate.net This robust method has demonstrated linearity over a concentration range of 0.01–10 μg/mL, with a lower limit of quantitation of 0.01 μg/mL. researchgate.net

| Parameter | Value | Source |

| Analytical Method | HPLC-MS/MS | nih.govresearchgate.net |

| Analytes | This compound (RMP), Ribavirin Triphosphate (RTP) | nih.govresearchgate.net |

| Pre-analysis Step | Enzymatic dephosphorylation to Ribavirin | nih.gov |

| MS/MS Transition (Ribavirin) | 245 → 113 | researchgate.net |

| Internal Standard Transition | 250 → 133 | researchgate.net |

| Linearity Range | 0.01–10 μg/mL | researchgate.net |

| Limit of Quantitation | 0.01 μg/mL | researchgate.net |

| Mean Inter-assay Accuracy | 5% | researchgate.net |

| Mean Inter-assay Precision | 10% | researchgate.net |

Prior to HPLC-MS/MS analysis, Solid Phase Extraction (SPE) is a critical step for cleaning up the sample and isolating the phosphorylated metabolites of Ribavirin from the complex cellular matrix. nih.govnih.gov Due to the polar nature of Ribavirin and its phosphates, specialized SPE cartridges are required for effective retention and isolation. researchgate.net

A common approach involves a multi-step SPE process. Initially, an anion exchange SPE is used to separate the negatively charged RMP and RTP from the uncharged parent Ribavirin and other cellular components. nih.govresearchgate.net Following this separation, the collected fractions containing the phosphorylated metabolites are often subjected to a second SPE purification step using phenylboronic acid (PBA) cartridges. nih.govresearchgate.nettbzmed.ac.ir This step is used to de-salt and concentrate the samples before they are dephosphorylated and analyzed by HPLC-MS/MS. nih.govnih.gov This combined SPE approach ensures a clean extract, which is essential for the sensitivity and reliability of the subsequent quantification. researchgate.net

In Silico Molecular Docking and Simulation Studies of this compound Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, provide invaluable insights into the molecular interactions between RMP and its protein targets. These in silico studies help to predict binding affinities, identify key interacting residues, and understand the structural basis of inhibition.

The primary target for RMP is inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. iiarjournals.orgnih.gov Molecular docking studies have been performed to investigate the binding of RMP to the IMPDH active site. researchgate.net These studies help to visualize how RMP mimics the natural substrate, inosine (B1671953) monophosphate (IMP), and competes for binding. iiarjournals.orgnih.gov

Beyond IMPDH, the triphosphate form of Ribavirin (RTP) has been studied extensively for its interaction with viral RNA-dependent RNA polymerases (RdRp). Molecular docking simulations of RTP with the SARS-CoV-2 RdRp have shown a binding affinity of -9.280 kcal/mol, which is higher than the natural substrate ATP (-8.552 kcal/mol), suggesting a strong interaction. nih.gov While these studies focus on RTP, the methodologies are directly applicable to understanding RMP's interaction with its targets. Such computational approaches are crucial in drug design and in elucidating the multiple mechanisms of Ribavirin's antiviral activity. nih.gov

| Ligand | Target Protein | Method | Predicted Binding Affinity (kcal/mol) | Source |

| Ribavirin Triphosphate | SARS-CoV-2 RNA Polymerase | Molecular Docking | -9.280 | nih.gov |

| Ribavirin | COVID-19 Main Protease | Molecular Docking | -5.50 | tbzmed.ac.ir |

| Ribavirin Triphosphate | Hepatitis E Virus RdRp | Molecular Docking | -7.6 | researchgate.net |

Quantitative Polymerase Chain Reaction (Q-PCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (Q-PCR), also known as real-time PCR, is a powerful technique used to measure changes in gene expression following treatment with a compound. In the context of Ribavirin research, Q-PCR has been employed to understand how the drug modulates cellular pathways at the transcriptional level.

Studies have used Q-PCR to analyze hepatic gene expression in patients with chronic hepatitis C undergoing treatment with peginterferon and Ribavirin. nih.gov This research has shown that Ribavirin may enhance the induction of interferon-stimulated genes (ISGs), which are critical components of the innate immune response to viral infections. nih.gov Furthermore, Q-PCR has been used to study the effect of Ribavirin on the expression of genes involved in cell proliferation, purine (B94841) biosynthesis, and oncogenic signaling in cancer cell lines. iiarjournals.org In K562 leukemic cells, Ribavirin treatment was found to modulate the expression of approximately 60 genes, including an upregulation of IMPDH II, the isoform predominantly expressed in cancer cells. iiarjournals.org These gene expression analyses provide a molecular basis for the diverse biological effects of Ribavirin, which are mediated by RMP. iiarjournals.org

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a laser-based technology used for high-throughput analysis of individual cells, providing detailed information on cell cycle progression. mdpi.com By staining cells with a fluorescent dye that binds stoichiometrically to DNA, the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. mdpi.com

This technique has been instrumental in demonstrating the antiproliferative effects of Ribavirin. Studies using flow cytometry have shown that Ribavirin can induce cell cycle arrest. In primary human and rat hepatocytes, Ribavirin treatment was associated with a delayed progression into the S phase of the cell cycle. nih.gov Similarly, in HepG2 cells, Ribavirin was shown to cause cell cycle arrest at the G1 phase. nih.gov This G1 arrest is linked to the depletion of intracellular GTP pools caused by RMP's inhibition of IMPDH, which is a key mechanism of its antiviral and anticancer effects. researchgate.net Phospho-specific flow cytometry has also been used to analyze changes in cellular signaling pathways, revealing that Ribavirin can block the phosphorylation of the S6 ribosomal protein induced by Herpes simplex virus type 1 (HSV-1) infection. nih.gov

Biophysical and Nuclear Magnetic Resonance (NMR) Studies for Protein Interaction Analysis

Biophysical techniques are essential for characterizing the direct physical interactions between RMP and its protein targets. These methods can determine binding affinities, kinetics, and structural changes that occur upon complex formation.

The crystal structure of Tritrichomonas foetus IMPDH in complex with RMP has been solved, providing atomic-level detail of the inhibitor bound in the active site. ebi.ac.uk This structural data is a cornerstone for understanding the mechanism of inhibition and for designing more potent inhibitors. Other biophysical methods, such as fluorescence spectroscopy and circular dichroism (CD), have been used to study the interaction of Ribavirin-containing complexes with proteins like human serum albumin (HSA). stanford.edu These studies can reveal binding constants, determine the number of binding sites, and detect conformational changes in the protein upon ligand binding. stanford.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions in solution. researchgate.net While detailed NMR studies focused specifically on RMP-protein interactions are less common in the literature, the technique is widely used to determine the three-dimensional structures of proteins and their complexes. researchgate.net NMR has also been successfully applied to identify and quantify Ribavirin and its metabolites in patient urine samples, demonstrating its utility in metabolic studies related to the drug. mdpi.com The principles of NMR are well-suited for probing the dynamic and structural aspects of RMP's engagement with target proteins like IMPDH. researchgate.net

Mutagenesis Assays in Viral Systems

Mutagenesis assays are pivotal in elucidating the antiviral mechanism of this compound (RMP), primarily by demonstrating its role in inducing an increased mutation frequency in the genomes of various RNA viruses. nih.govresearchgate.net This process, termed lethal mutagenesis, can drive a viral population beyond a tolerable error threshold, leading to a loss of viral fitness and infectivity, a concept known as "error catastrophe". nih.govnih.govnih.gov

The foundational principle of these assays is to quantify the rate and spectrum of mutations in viral populations cultured in the presence and absence of Ribavirin. nih.gov Ribavirin, upon cellular uptake, is phosphorylated to its active forms, including Ribavirin triphosphate (RTP). mdpi.compatsnap.com Viral RNA-dependent RNA polymerases (RdRp) can incorporate RTP into nascent viral RNA strands. nih.govnih.gov The incorporated this compound is mutagenic because it can pair with either cytidine (B196190) or uridine (B1682114), leading to an increase in transition mutations, predominantly G-to-A and C-to-U, during subsequent rounds of replication. nih.govnatap.org

Detailed research findings from mutagenesis assays across different viral systems have consistently demonstrated the mutagenic activity of Ribavirin. For instance, studies with poliovirus, a model RNA virus, have been instrumental in establishing this mechanism. nih.govnatap.org In one such study, treatment with Ribavirin led to a significant increase in mutation frequency, which directly correlated with a substantial reduction in viral infectivity. natap.org

Similarly, in studies involving Hepatitis C virus (HCV), Ribavirin has been shown to increase the mutation rate across the viral genome. asm.orgnih.gov Research using a full-length HCV replication system revealed that Ribavirin induces mutations in both conserved and variable regions of the genome. asm.org While some in vivo studies have yielded conflicting results, a notable study analyzing a large database of HCV sequences from treated patients found a roughly threefold increase in the mutation rate and a significant shift in the mutation spectrum in patients undergoing combination therapy with interferon and Ribavirin. nih.gov

Mutagenesis assays have also been applied to Hantaan virus, where Ribavirin treatment was found to increase the mutation frequency, suggesting that it challenges the fidelity of the viral polymerase and induces error catastrophe. nih.gov Furthermore, in vitro studies with foot-and-mouth disease virus (FMDV) have shown that Ribavirin incorporation can increase the mutation rate up to 11-fold, causing a significant loss in viral infectivity. scispace.com Research on Hepatitis E virus (HEV) has provided in vivo evidence of Ribavirin-induced mutagenesis, with deep sequencing revealing an increase in viral heterogeneity in treated patients. bmj.com

The following tables summarize key findings from various mutagenesis assays in different viral systems.

Table 1: Effect of Ribavirin on Poliovirus Mutation Frequency and Infectivity

| Ribavirin Concentration (µM) | Fold Increase in Mutation Frequency | Reduction in Viral Titer (PFU/ml) | Reference |

| 100 | 3.2 | 3.2-fold | nih.gov |

| 400 | 7.8 | 71-fold | nih.gov |

| 1000 | 9.7 | 2,000-fold | nih.gov |

| 1000 | 2.0-6.0 | up to 99.99999% | natap.org |

Table 2: Ribavirin-Induced Mutation Spectrum in RNA Viruses

| Virus | Predominant Mutations | Fold Increase in Specific Mutations | Reference |

| Poliovirus | G→A, C→U | 6-fold | natap.org |

| Hantaan Virus | G→A, C→U | 2-fold (overall) | nih.gov |

| Hepatitis C Virus | G→A, C→U | - | nih.govasm.org |

| Foot-and-Mouth Disease Virus | - | 8 to 11-fold (overall) | scispace.com |

| Murine Norovirus | G→A, C→U | ~3-fold (overall) | elifesciences.org |

Table 3: Impact of Ribavirin-Induced Mutagenesis on Viral Genome Infectivity

| Virus | Ribavirin Concentration (µM) | Increase in Mutagenesis | Loss in Genome Infectivity | Reference |

| Poliovirus | 400 | 9.7-fold | 99.3% | nih.gov |

| Foot-and-Mouth Disease Virus | 1000 | 8 to 11-fold | 99.7% | scispace.com |

These studies collectively underscore the utility of mutagenesis assays in confirming Ribavirin's mechanism of action. By quantifying the increase in mutation rates and the resulting decline in viral fitness, these methodologies provide a direct link between the incorporation of this compound into viral genomes and its antiviral effect. researchgate.netnih.gov The consistent observation of increased G-to-A and C-to-U transitions across different viral species provides a characteristic signature of Ribavirin-induced mutagenesis. natap.orgnih.govnih.gov

Challenges and Future Directions in Ribavirin Monophosphate Research

Elucidating the Full Spectrum of Host-Targeted and Virus-Targeted Mechanisms of Action

A primary challenge in RMP research is to fully dissect its complex and often overlapping mechanisms of action, which can be broadly categorized as host-targeted and virus-targeted. The relative contribution of each mechanism can vary depending on the specific virus and host cell type. nih.gov

Host-Targeted Mechanisms:

One of the most well-established host-targeted effects of RMP is the inhibition of the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). patsnap.comnih.gov This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis. patsnap.comnih.gov By reducing the availability of this crucial building block, RMP indirectly hampers viral replication. patsnap.com

Virus-Targeted Mechanisms:

RMP's direct actions against viruses are equally important. After conversion to its triphosphate form (RTP), it can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), directly interfering with the replication of the viral genome. nih.govnews-medical.net

Furthermore, the incorporation of RTP into the viral RNA can lead to "lethal mutagenesis" or "error catastrophe". patsnap.comnews-medical.net This process introduces numerous mutations into the viral genome during replication, ultimately leading to the production of non-viable viral particles. researchgate.net

Interference with the capping of viral mRNA is another proposed virus-targeted mechanism. patsnap.comnews-medical.net The 5' cap structure is vital for the stability and translation of viral mRNA. By disrupting this process, ribavirin (B1680618) can impair viral protein synthesis. patsnap.com

Table 1: Key Mechanisms of Action of Ribavirin Monophosphate and its Metabolites

| Mechanism Category | Specific Mechanism | Molecular Target | Consequence for Virus |

|---|---|---|---|

| Host-Targeted | IMPDH Inhibition | Inosine Monophosphate Dehydrogenase | Depletion of GTP pools, limiting viral replication. patsnap.comnih.gov |

| Immunomodulation | Host Immune System | Shift to a Th1 pro-inflammatory response. patsnap.com | |

| Virus-Targeted | Polymerase Inhibition | Viral RNA-dependent RNA Polymerase | Direct inhibition of viral genome replication. nih.govnews-medical.net |

| Lethal Mutagenesis | Viral Genome | Increased mutation rate leading to non-viable viruses. patsnap.comnews-medical.net | |

| mRNA Capping Interference | Viral mRNA Capping Enzymes | Reduced stability and translation of viral mRNA. patsnap.com |